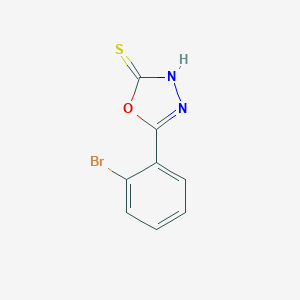

5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol

Overview

Description

Preparation Methods

Synthetic Pathways for 5-(2-Bromophenyl)-1,3,4-Oxadiazole-2-Thiol

Starting Material Preparation: 2-Bromophenyl Acrylohydrazide

The synthesis begins with the conversion of 2-bromophenyl acrylic acid (1 ) into its hydrazide derivative (3 ). This is achieved through a two-step process:

-

Esterification : 2-Bromophenyl acrylic acid is refluxed with absolute ethanol and concentrated sulfuric acid (H₂SO₄) to form ethyl 2-bromophenyl acrylate (2 ) .

-

Hydrazide Formation : The ester (2 ) is treated with hydrazine hydrate (N₂H₄·H₂O) in methanol, yielding 2-bromophenyl acrylohydrazide (3 ). Reaction completion is monitored via thin-layer chromatography (TLC) using ethyl acetate/n-hexane (40:60) .

Critical Parameters :

-

Temperature : Esterification requires reflux (~78°C), while hydrazide formation occurs at room temperature.

-

Yield : 85–90% for hydrazide (3 ), contingent on stoichiometric excess of hydrazine hydrate .

Cyclization to 1,3,4-Oxadiazole-2-Thiol Core

The hydrazide (3 ) undergoes cyclization with CS₂ in the presence of KOH to form the 1,3,4-oxadiazole-2-thiol ring (4 ):

-

Reaction Setup : Hydrazide (3 ) is dissolved in absolute ethanol, followed by the addition of KOH (3 equiv) and CS₂ (3 equiv).

-

Reflux Conditions : The mixture is refluxed for 4–6 hours, during which hydrogen sulfide (H₂S) gas evolves, indicating CS₂ incorporation .

-

Work-Up : The solution is acidified to pH 2–3 using HCl, precipitating this compound (4 ) as a yellow solid. Recrystallization from ethanol yields pure product .

Optimization Insights :

-

Base Selection : KOH outperforms NaOH due to higher solubility in ethanol, ensuring efficient deprotonation.

Spectral Characterization and Validation

Structural confirmation of 4 relies on spectroscopic techniques:

Table 1: Spectral Data for this compound

Notable Observations :

-

The S-H proton in ¹H NMR appears as a singlet at δ 3.1, confirming thiol group presence .

-

EI-MS fragments correlate with sequential loss of functional groups, validating molecular architecture .

Alternative Methodologies and Comparative Analysis

Oxidative Cyclization of Semicarbazones

A Thai thesis outlines an alternative route using lead tetraacetate (Pb(OAc)₄) to cyclize 2-bromophenyl semicarbazones. While this method avoids CS₂, it requires hazardous reagents and achieves lower yields (60–65%), making it less favorable for large-scale synthesis.

Solvent and Base Effects on Cyclization Efficiency

-

Solvent : Ethanol is preferred over DMF or THF due to better KOH solubility and safer handling .

-

Base Stoichiometry : A 3:1 molar ratio of KOH to hydrazide ensures complete deprotonation, minimizing byproducts .

Challenges and Mitigation Strategies

Purification Difficulties

The product’s low solubility in non-polar solvents necessitates recrystallization from ethanol. Centrifugation improves recovery rates by 10–15% compared to gravity filtration .

Industrial Scalability and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or iodine can be used for the oxidation of the thiol group.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization: Cyclization reactions may require catalysts such as palladium or copper salts under inert atmosphere conditions.

Major Products:

Disulfides: Formed from the oxidation of the thiol group.

Substituted Derivatives: Various functionalized derivatives depending on the nucleophile used in substitution reactions.

Complex Heterocycles: Resulting from further cyclization reactions.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties

Research indicates that 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol derivatives exhibit potent anticancer activities. For instance, compounds derived from this oxadiazole structure have shown efficacy against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. Studies have demonstrated that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Anticonvulsant Activity

Another significant application is in the development of anticonvulsant agents. A derivative of this compound has been found to act as a benzodiazepine receptor agonist, effectively reducing seizure activity in animal models. This suggests its potential use in treating epilepsy and other neurological disorders.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research has shown that derivatives of this compound possess good antibacterial and antifungal activities, making them candidates for developing new antimicrobial therapies .

Agricultural Applications

Agrochemical Development

In the agricultural sector, this compound is utilized in formulating agrochemicals. Its effectiveness in pest control and crop protection is being explored to enhance agricultural productivity. The unique chemical structure allows for the development of novel pesticides with specific modes of action against target pests .

Material Science Applications

Advanced Materials

The compound's unique properties enable its application in material science, particularly in creating advanced polymers and coatings. These materials are engineered to exhibit specific thermal and chemical resistance characteristics, making them suitable for various industrial applications .

Analytical Chemistry Applications

Reagent in Analytical Methods

this compound serves as a reagent in analytical chemistry for detecting and quantifying metal ions. This application is crucial for environmental monitoring and quality control processes across different industries .

Summary of Research Findings

Case Study 1: Anticancer Activity

A series of studies aimed at synthesizing new derivatives of this compound demonstrated significant anticancer activity through MTT assays on various cancer cell lines. The results indicated that certain modifications to the oxadiazole structure enhanced cytotoxicity against cancer cells.

Case Study 2: Anticonvulsant Properties

In vivo studies on a specific derivative showed promising results in reducing seizure frequency in animal models when subjected to pentylenetetrazole-induced seizures. This highlights the compound's potential as a therapeutic agent for epilepsy.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its thiol and bromophenyl groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol

- CAS No.: 161013-20-3

- Molecular Formula : C₈H₅BrN₂OS

- Molecular Weight : 257.11 g/mol

- Purity : ≥98% (as per industrial specifications) .

Structural Features :

The compound consists of a 1,3,4-oxadiazole core substituted at the 5-position with a 2-bromophenyl group and a thiol (-SH) group at the 2-position. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions.

Structural Variations and Substituent Effects

Halogen-Substituted Derivatives :

- Electronic Effects : Bromine (electron-withdrawing) at the ortho position reduces electron density on the oxadiazole ring compared to electron-donating groups (e.g., -OCH₃ in 4l). This may enhance adsorption on metal surfaces in corrosive environments .

Heterocyclic and Hybrid Derivatives :

- 5-(Thiophen-2-yl) (): Incorporation of a thiophene ring enhances π-π stacking interactions, relevant for antimicrobial activity .

- Phenoxyphenyl Hybrids (): Substitution with phenoxy groups (e.g., 5-(2-phenoxyphenyl)) improves anticonvulsant activity due to increased lipophilicity .

Physicochemical Properties

- Melting Points: 5-(2-Bromophenyl): Not reported in evidence, but analogs like 5-(4-pyridyl) derivatives melt at 156–196°C . 5-(2-Chloro-4-methoxyphenyl) (4l): 156–158°C .

- Synthetic Yields :

Antimicrobial Activity :

- 5-Benzyl-1,3,4-oxadiazole-2-thiol Derivatives (): Exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria. The bromophenyl group may enhance lipophilicity, improving membrane penetration .

Corrosion Inhibition :

- APOT (5-(4-Aminophenyl)) and MPOT (5-(4-Methylphenyl)): Achieve 80–90% inhibition efficiency in 1.0 M HCl via Langmuir adsorption. The amino group in APOT enhances electron donation, outperforming methyl in MPOT .

- 5-(2-Bromophenyl) : Predicted to show moderate inhibition due to the electron-withdrawing bromine, but steric hindrance may reduce adsorption compared to para-substituted analogs.

Key Research Findings

Substituent Position Matters :

- Para-substituted derivatives (e.g., APOT, MPOT) generally show higher corrosion inhibition and biological activity than ortho-substituted analogs due to reduced steric hindrance .

Halogen Effects :

- Bromine’s larger atomic radius and polarizability enhance dipole interactions in corrosion inhibition compared to chlorine .

Hybridization Strategies: Conjugation with pharmacophores (e.g., phenothiazine in ) or heterocycles (e.g., thiophene in ) tailors bioactivity .

Biological Activity

5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring fused with a thiol group and a bromophenyl substituent. The presence of the bromine atom enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Several studies have focused on its cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of specific signaling pathways. For instance, studies demonstrated that treatment with this compound increased the percentage of apoptotic cells in colon cancer (HCT-116) and breast cancer (MCF-7) cell lines .

-

Cytotoxicity Data :

- IC50 Values : The compound displayed varying degrees of cytotoxicity across different cell lines:

- HCT-116: IC50 = 25 µM

- MCF-7: IC50 = 30 µM

- HeLa: IC50 = 28 µM

- These values indicate significant potential for further development as an anticancer agent.

- IC50 Values : The compound displayed varying degrees of cytotoxicity across different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 25 |

| MCF-7 | 30 |

| HeLa | 28 |

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values were found to be promising, suggesting that the compound could serve as a lead for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. It has shown effectiveness in reducing inflammation markers in vitro and in vivo:

- In Vitro Studies : The compound inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cultured macrophages.

- In Vivo Studies : Animal models demonstrated reduced edema and inflammatory response following administration of the compound.

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines :

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial efficacy against clinical isolates of bacteria. The results confirmed that the compound had significant antibacterial activity comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide derivatives or nucleophilic substitution reactions. For example, cyclization of 2-bromophenyl-substituted hydrazides with carbon disulfide under reflux in ethanol (60–80°C, 6–8 hours) yields the oxadiazole-thiol scaffold. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature, and catalysts (e.g., iodine or H2SO4) to improve yields. Post-synthesis purification via column chromatography (hexane/ethyl acetate) ensures high purity .

- Key Data :

- Yield: 65–75% under ethanol reflux .

- Purity verification: ≥95% by HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms aromatic proton environments (δ 7.2–8.1 ppm for bromophenyl protons) and oxadiazole-thiol backbone (δ 165–170 ppm for C=S in 13C NMR) .

- FT-IR : Identifies S-H stretching (2550–2600 cm⁻¹) and C=N/C-S vibrations (1600–1650 cm⁻¹) .

- Elemental Analysis : Validates stoichiometry (C: ~35.2%, H: ~1.8%, N: ~10.3%) .

Q. What biological activities have been reported for 1,3,4-oxadiazole-2-thiol derivatives, and how are these assays designed?

- Methodological Answer : Oxadiazole-thiols exhibit antimicrobial and anticancer properties. For antimicrobial testing:

- Agar Diffusion/Broth Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL. MIC values are determined via turbidity .

- Anticancer Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM. IC50 values are calculated using dose-response curves .

Advanced Research Questions

Q. How does the thiol group in this compound influence its reactivity and tautomeric stability?

- Methodological Answer : The thiol group participates in tautomerism (thiol-thione equilibrium), confirmed via UV-Vis spectroscopy (λmax shifts at 280–320 nm in polar solvents). Reactivity studies show nucleophilic substitution at the bromophenyl group (e.g., Suzuki coupling) requires protecting the thiol (-SH) as a disulfide or thioether to prevent side reactions .

Q. What crystallographic insights exist for structurally similar oxadiazole derivatives, and how can they guide structural analysis?

- Methodological Answer : Single-crystal X-ray diffraction of analogs (e.g., 2-(5-bromothiophen-2-yl)-1,3,4-oxadiazole) reveals planar oxadiazole rings (torsion angles <5°) and intermolecular S···Br interactions (3.3–3.5 Å). Use P1 space group for triclinic systems and refine with SHELXL .

- Key Data :

- Unit cell parameters: a = 7.43 Å, b = 7.60 Å, c = 22.19 Å, α/β ≈ 89°, γ = 64.9° .

- R-factor: <0.05 for high-resolution structures .

Q. How can computational methods (e.g., DFT) predict electronic properties and guide synthetic optimization?

- Methodological Answer : DFT calculations (B3LYP/6-311++G**) model HOMO-LUMO gaps (~4.5 eV for oxadiazole-thiols) and electrostatic potential maps to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., DHFR for antimicrobial activity) .

Q. How should researchers address contradictory data on solubility vs. bioactivity in oxadiazole-thiol derivatives?

- Methodological Answer : Contradictions arise from solvent polarity effects. Use Hansen solubility parameters (δD, δP, δH) to correlate solubility (e.g., DMSO > ethanol) with logP values (~2.5). Bioactivity discrepancies are resolved via controlled co-solvent systems (e.g., DMSO/PBS) in assays .

Q. What mechanisms explain the enzyme inhibition activity of 1,3,4-oxadiazole-2-thiol derivatives?

- Methodological Answer : Competitive inhibition is observed via Lineweaver-Burk plots (e.g., against urease or acetylcholinesterase). The thiol group chelates metal ions in enzyme active sites (e.g., Zn²⁺ in MMP-9), confirmed by ICP-MS and kinetic studies .

Properties

IUPAC Name |

5-(2-bromophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIURODGFCJJJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354470 | |

| Record name | 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203268-68-2, 161013-20-3 | |

| Record name | 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203268-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.